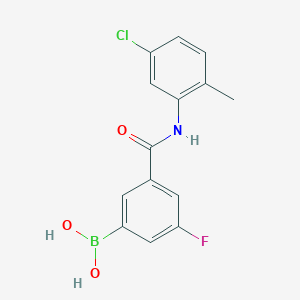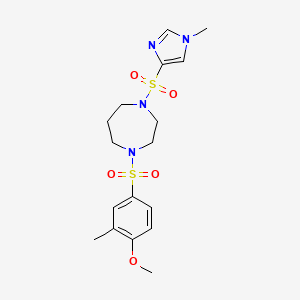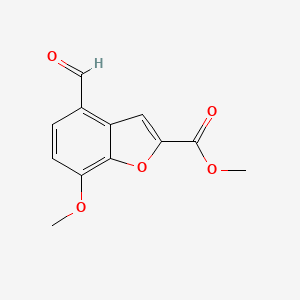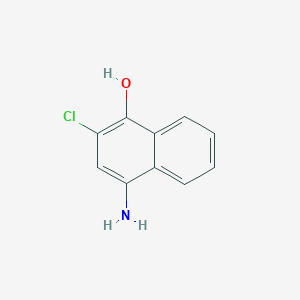
5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C14H12BClFNO3 and its molecular weight is 307.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Halogenated Benzene Derivatives
Halogenated benzene derivatives, similar to 5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid, have been synthesized for various applications. For instance, Chapman et al. (1968) discussed the preparation of halogenated benzene derivatives using polyphosphoric acid and further reactions to form amino-alcohols and 2-chloroethylamines (Chapman, Clarke, & Sawhney, 1968).
Fluorine-19 NMR Studies
The interaction of fluorine-substituted benzeneboronic acids with enzymes has been studied using NMR techniques. London and Gabel (1994) investigated this interaction, revealing insights into the dissociation rate constants and binding mechanisms (London & Gabel, 1994).
Synthesis of Heterocyclic Scaffolds
The compound has potential use in the synthesis of various nitrogenous heterocycles. Křupková et al. (2013) described the use of similar compounds in preparing benzimidazoles, benzotriazoles, quinoxalinones, and other structures, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Advanced Materials and Catalysis
- Chiral Stationary Phases in HPLC: Derivatives of 5-chloro-2-methylphenylcarbamoyl groups have been used to create chiral stationary phases for high-performance liquid chromatography. Chankvetadze et al. (1997) developed carbamates of cellulose and amylose for enantioseparation, showing how substituents like chlorine and fluorine can affect chiral discrimination (Chankvetadze et al., 1997).
Biological and Medicinal Research
Anti-Inflammatory and Cytotoxic Agents
Halogenated benzoxazole derivatives, related to the compound , have been explored for their potential as anti-inflammatory and cytotoxic agents. Thakral et al. (2022) synthesized and evaluated various derivatives for these activities, contributing to the understanding of how these compounds interact with biological targets (Thakral et al., 2022).
Exploring Fluorescence Quenching Mechanisms
The fluorescence quenching of chloro- and fluoro-substituted phenylboronic acids has been studied to understand their interaction with quenchers. Geethanjali, Nagaraja, and Melavanki (2015) used steady-state fluorescence measurements to investigate this aspect, providing insights into the static quenching mechanisms (Geethanjali, Nagaraja, & Melavanki, 2015).
Organic Synthesis and Material Science
- Synthesis of Organic Intermediates: The synthesis process of related boronic acids, such as 3-borono-5-fluorobenzoic acid, involves utilizing organic lithium reagents and oxidation reactions. Sun et al. (2015) described the synthesis route, highlighting its industrial feasibility due to the simplicity and cost-effectiveness of the process (Sun, Ying, Yao-lan, Rui, & Chun-shen, 2015).
Wirkmechanismus
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation .
Biochemical Pathways
The compound affects the biochemical pathway of hydromethylation . Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Safety and Hazards
Safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, 5-Chloro-2-methylphenol has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZMYDDUWRSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)


![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)

